Lanthanum Oxide Nanoparticles

Description

Evolution of Nanomaterials Research in Material Science

The field of materials science has been fundamentally transformed by the advent of nanomaterials research. The conceptual origins of this discipline are often traced back to 1959, when physicist Richard Feynman delivered his visionary lecture, "There's Plenty of Room at the Bottom," suggesting matter could be manipulated at the atomic level. fcc-na.comeuropa.eu However, the practical ability to work at this scale did not emerge until the 1980s with the invention of powerful new tools. The scanning tunneling microscope (STM), developed in 1981 by Gerd Binnig and Heinrich Rohrer, and the atomic force microscope (AFM) in 1986, provided scientists with the unprecedented ability to observe and manipulate individual atoms and molecules. fcc-na.comnih.govchemisgroup.us

These technological breakthroughs catalyzed a wave of discovery. The 1985 identification of fullerenes, a new form of carbon, followed by the discovery of carbon nanotubes in 1991, demonstrated the novel structures and properties that materials could exhibit at the nanoscale. europa.euchemisgroup.us Nanoscience and nanotechnology have since evolved into a broad, interdisciplinary field that merges physics, chemistry, biology, and engineering to create materials with dimensions ranging from 1 to 100 nanometers. nih.govrsc.org Research in this area focuses on how the unique scale-dependent properties of nanomaterials—such as their vast surface-area-to-volume ratio and quantum effects—can be harnessed for revolutionary applications in electronics, medicine, energy, and beyond. fcc-na.comrsc.org

Significance of Rare Earth Metal Oxide Nanoparticles in Advanced Materials Science

Within the expansive field of nanomaterials, rare earth metal oxides (REMOs) have emerged as a particularly significant class of materials. bohrium.com The rare earth elements, which include the 15 lanthanides plus scandium and yttrium, possess unique electronic configurations, specifically their 4f orbitals. researchgate.netmdpi.com These orbitals are responsible for the exceptional magnetic, phosphorescent, and catalytic properties that make rare earth elements indispensable in modern technology. mdpi.com When formulated as oxide nanoparticles, these properties are often enhanced due to the high surface area and quantum confinement effects inherent to nanomaterials. iwaponline.com

The doping of other metal oxides with rare earth elements is a key strategy in advanced materials design. This can shift the absorbance spectrum of a material into the visible light range, significantly boosting photocatalytic activity. researchgate.net Furthermore, the presence of rare earth elements can create oxygen vacancies in the crystal lattice of metal oxides, which serve as active sites for catalytic reactions, enhancing the efficiency of processes from pollution control to energy conversion in fuel cells. mdpi.comrsc.org The unique combination of optical, electronic, and catalytic functionalities makes REMO nanoparticles pivotal in the development of next-generation technologies, including high-performance sensors, advanced energy storage systems, and novel biomedical agents. iwaponline.comrsc.org

Current State and Trajectories in Lanthanum Oxide Nanoparticle Investigations

Lanthanum oxide (La₂O₃) nanoparticles are a prominent subject of investigation within the family of rare earth metal oxides. La₂O₃ is noted for its wide energy band gap, high dielectric constant, and low lattice energy, making it a versatile material for a range of applications. jetir.org Current research is heavily focused on optimizing synthesis methods to control the size, shape, and crystallinity of La₂O₃ nanoparticles, which in turn dictates their functional properties. jetir.orgresearchgate.net Common synthesis techniques include co-precipitation, hydrothermal and solvothermal methods, sol-gel synthesis, and combustion methods, each offering different advantages in terms of particle characteristics and scalability. jetir.orgmocedes.org

The applications for La₂O₃ nanoparticles are diverse and expanding. In catalysis , they are used to facilitate fine chemical synthesis, in automotive exhaust converters, and as a critical component in fluid catalytic cracking (FCC) processes in the petroleum industry. stanfordmaterials.comazonano.com Their catalytic activity is also harnessed for environmental remediation. Research has demonstrated their effectiveness in the photocatalytic degradation of industrial pollutants like 4-chlorophenol (B41353) and various dyes. kashanu.ac.iracs.org Another significant application is in water treatment , specifically for the removal of phosphate (B84403) to combat eutrophication. azonano.commdpi.com

In the biomedical field , La₂O₃ nanoparticles are being explored for various uses, leveraging their unique properties. mocedes.orgrsc.org They are being developed for use in biosensors and as potential therapeutic agents. mocedes.orgazonano.com For instance, studies have investigated La₂O₃ nanoparticles doped with silver for their effects on viruses. mdpi.com

Future trajectories in La₂O₃ nanoparticle research are aimed at enhancing their efficiency and expanding their functionality. This includes the development of composite materials, such as doping La₂O₃ with other elements like yttrium or combining them with carbon spheres to improve catalytic and antibacterial performance. acs.org Research also continues to explore green synthesis methods, using plant extracts, for example, to create more environmentally friendly and cost-effective production processes. nih.gov The ongoing investigation into these materials promises further advancements in high-efficiency catalysts, environmental solutions, and biomedical technologies.

Research Findings on Lanthanum Oxide Nanoparticles

The following tables summarize key findings from various research studies on the synthesis and application of this compound.

Table 1: Comparison of Synthesis Methods for Lanthanum Oxide (La₂O₃) Nanoparticles

| Synthesis Method | Precursors/Reagents | Reported Particle/Crystallite Size | Key Findings/Characteristics | Reference |

|---|---|---|---|---|

| Combustion Method | Lanthanum oxide bulk powder, HNO₃, PEG | ~26.4 nm | Produces net-like shapes with excellent thermal stability. | biointerfaceresearch.com |

| Co-precipitation | Lanthanum nitrate (B79036) hexahydrate, NaOH | 41 nm (Scherrer), 47 nm (W-H Plot) | Results in a hexagonal structure with some lanthanum hydroxide (B78521) and carbonate impurities. | mocedes.org |

| Green Synthesis (Citrus aurantium extract) | Lanthanum nitrate, C. aurantium leaf extract | ~51.1 nm | Eco-friendly method producing oval and spherical nanoparticles. | nih.govnih.gov |

| Sol-gel | La(NO₃)₃·6H₂O, PALE biomaterial | 25-50 nm | Produces spherical nanoparticles with a band gap of 5.39 eV. | jetir.org |

| Thermal Decomposition | Lanthanum carbonate precursors | 30-35 nm | Involves calcination of carbonate precursors at 650°C. | mocedes.org |

| Precipitation | Lanthanum nitrate, Ammonium (B1175870) bicarbonate, PEG20000 | ~12 nm | Optimized process using different surfactants to achieve small crystallite size. | researchgate.net |

Table 2: Environmental Applications of Lanthanum Oxide (La₂O₃) Nanoparticles

| Application | Target Pollutant | Key Findings | Reference |

|---|---|---|---|

| Photocatalytic Degradation | 4-chlorophenol (4-CP) | Achieved up to 100% removal efficiency under optimal conditions (pH 7, 1 g/L catalyst, 120 min). | kashanu.ac.ir |

| Phosphate Remediation | Phosphate (PO₄³⁻) | Sponge-La sorbent achieved 80% adsorption of 10 mg/L phosphate within 1 hour. Agar-La showed a high adsorption capacity of 156 mg/g. | mdpi.com |

| Photocatalytic Degradation | Methylene (B1212753) Blue (MB) dye | La-doped ZnO showed 72.16% photocatalytic efficiency in degrading MB dye under UV light. | researchgate.net |

| Industrial Dye Degradation | Generic Dyes | Yttrium and carbon sphere-doped La₂O₃ nanostructures showed enhanced catalytic activity for dye degradation. | acs.org |

Structure

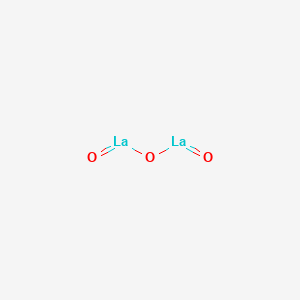

2D Structure

Properties

IUPAC Name |

oxo(oxolanthaniooxy)lanthanum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFCUMIWABKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[La]O[La]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051478 | |

| Record name | Lanthanum oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.809 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312-81-8 | |

| Record name | Lanthanum oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Lanthanum Oxide Nanoparticles

Wet Chemical Synthesis Approaches

Wet chemical synthesis represents a versatile and widely utilized class of methods for producing lanthanum oxide (La₂O₃) nanoparticles. These techniques involve chemical reactions in a liquid phase, offering excellent control over particle size, morphology, and purity. The ability to manipulate reaction parameters such as temperature, pH, precursor concentration, and reaction time is central to tailoring the final properties of the nanoparticles.

Co-precipitation Techniques for Lanthanum Oxide Nanoparticle Fabrication

Co-precipitation is a straightforward and effective method for synthesizing lanthanum oxide nanoparticles. researchpublish.com The process typically involves dissolving a lanthanum salt, such as lanthanum nitrate (B79036) hexahydrate, in a solvent, followed by the addition of a precipitating agent like sodium hydroxide (B78521). researchpublish.commocedes.orgresearchgate.net This leads to the formation of an insoluble lanthanum hydroxide precursor, which is then separated, washed, dried, and calcined at elevated temperatures to yield this compound. mocedes.org

The characteristics of the synthesized nanoparticles are highly dependent on the reaction conditions. Research has shown that this method can produce hexagonal-structured La₂O₃ nanoparticles. researchpublish.comresearchgate.net The crystallite size can be controlled, with studies reporting sizes of 41 nm (calculated by the Scherrer method) and 47 nm (determined by Williamson-Hall plot analysis). researchpublish.comjetir.org Further calcination is often required to remove residual hydroxides and carbonates to obtain a pure La₂O₃ phase. researchpublish.comresearchgate.net

| Precursor | Precipitating Agent | Calcination Temperature (°C) | Resulting Average Particle Size (nm) | Reference |

| Lanthanum Nitrate Hexahydrate | Sodium Hydroxide | Not specified (uncalcined) | 41-47 | researchpublish.com |

| Lanthanum Nitrate | Sodium Hydroxide | 600 | 55-80 (for La₂Ce₂O₇) | nih.gov |

| Lanthanum Chloride | Ammonia (B1221849) | 700 | Not specified (for LaAlO₃) | epj-conferences.org |

Hydrothermal and Solvothermal Synthesis of Lanthanum Oxide Nanostructures

Hydrothermal and solvothermal methods are recognized for their ability to produce highly crystalline and homogeneous nanoparticles with well-defined morphologies. mocedes.org These processes are carried out in a sealed vessel, such as an autoclave, where a solution or suspension is heated above the boiling point of the solvent, generating high pressure. The primary difference is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method.

These techniques offer excellent control over nanoparticle characteristics by adjusting parameters like reaction temperature, time, pressure, and the use of surfactants. mocedes.orgresearchgate.net Researchers have successfully synthesized various La₂O₃ nanostructures, including nanoneedles, nanorods, and nanorod bundles, using these methods. researchgate.net The duration of the synthesis has been shown to influence the final product; for example, studies have varied the reaction time between 6, 12, and 24 hours, resulting in average crystallite sizes in the range of 6 to 8 nm and agglomerated spherical particles with diameters between 35 and 86 nm. nih.gov

| Method | Solvent | Reaction Time (hours) | Resulting Crystallite Size (nm) | Morphology | Reference |

| Hydrothermal | Water | 6, 12, 24 | 6-8 | Agglomerated spherical | nih.gov |

| Hydrothermal | Water | Not specified | Not specified | Nanoneedles, nanorods | researchgate.net |

Sol-Gel Processing for Controlled Lanthanum Oxide Nanoparticle Formation

The sol-gel method is a versatile, low-temperature, and cost-effective technique for preparing high-purity and homogeneous nanoparticles. researchgate.net The process involves the conversion of a molecular precursor solution (the "sol") into a gel-like network. For La₂O₃ synthesis, precursors often include commercial lanthanum oxide powders dissolved in nitric acid, with a polymer like polyethylene (B3416737) glycol (PEG) used as a templating or stabilizing agent. researchgate.netresearchgate.netbirmingham.ac.uk The process proceeds through hydrolysis and condensation reactions to form a gel, which is then dried and calcined to produce the final oxide nanoparticles. researchgate.net

The properties of the nanoparticles are significantly influenced by the calcination temperature and the concentration of additives like PEG. researchgate.netbham.ac.uk Higher calcination temperatures (e.g., 750°C, 900°C, and 1000°C) generally lead to increased crystallinity and larger particle sizes. researchgate.netbirmingham.ac.uk Conversely, increasing the PEG concentration has been shown to decrease the particle size. bham.ac.uk Research has demonstrated the ability to produce La₂O₃ nanoparticles with an average size of approximately 37 nm using this method. researchgate.netbiointerfaceresearch.com

| Precursor(s) | Additive/Templating Agent | Calcination Temperature (°C) | Resulting Average Particle Size (nm) | Reference |

| Lanthanum Oxide, Nitric Acid | Polyethylene Glycol (PEG) | 750 - 1000 | < 40 | researchgate.net |

| Lanthanum Nitrate Hexahydrate | Physalis angulata leaf extract | 700 | 25-50 | aip.org |

| Lanthanum Oxide, Nitric Acid | Polyethylene Glycol (PEG) | 850 | 37 | biointerfaceresearch.com |

Thermal Decomposition Routes for Lanthanum Oxide Nanoparticle Preparation

Thermal decomposition, or thermolysis, is a method where a precursor material is heated to a high temperature, causing it to decompose and form the desired nanoparticles. nanoient.org This technique can be performed directly on a solid precursor in a furnace, often under a controlled atmosphere. nanoient.orgresearchgate.net The choice of precursor is critical and can range from nano-sized lanthanum(III) compounds to more complex organometallic complexes. nanoient.orgresearchgate.net

This method is effective for producing well-crystallized and uniform nanoparticles. nanoient.org For instance, the direct thermal decomposition of a nano-sized La(III) compound at 800°C has been shown to yield quasi-spherical La₂O₃ nanoparticles. nanoient.orgresearchgate.net Alternatively, lanthanide nitrate precursors can be decomposed in a high-boiling point organic solvent, such as oleylamine, at temperatures around 280°C. mdpi.com This approach allows for the synthesis of ultrasmall nanoparticles with average diameters of approximately 2 nm. mdpi.com

| Precursor | Decomposition Temperature (°C) | Atmosphere/Solvent | Resulting Average Particle Size (nm) | Morphology | Reference |

| La[(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂O | 800 | Ambient | Not specified | Quasi-spherical | nanoient.org |

| Lanthanum Nitrate | 280 | Oleylamine | ~2 | Not specified | mdpi.com |

| [La(acacen)(NO₃)(H₂O)] | 900 | Ambient | Not specified | Spherical | orientjchem.org |

Solution Combustion Synthesis of Lanthanum Oxide Nanopowders

Solution combustion synthesis (SCS) is a rapid, energy-efficient, and often self-sustaining process used to produce fine, crystalline oxide powders. qu.edu.qa The method involves the exothermic reaction of an aqueous solution containing a metal salt (an oxidizer, such as lanthanum nitrate) and a fuel (a reducing agent, like urea (B33335), acetamide (B32628), or citric acid). researchgate.netscirp.orgscirp.org When the solution is heated, it dehydrates and ignites, leading to a combustion event that instantly forms the desired oxide nanopowder. scirp.org

The characteristics of the resulting La₂O₃ nanoparticles, such as crystallite size and porosity, are heavily influenced by the type of fuel and the fuel-to-oxidizer ratio (Ψ). scirp.orgnaturalspublishing.com For example, using acetamide as a fuel with a fuel-to-oxidizer ratio of 1, researchers have synthesized La₂O₃ with an average crystallite size of 42 nm. scirp.orgscirp.org The resulting powders are often porous and can have a high surface area. scirp.org

| Oxidizer | Fuel | Fuel/Oxidizer Ratio (Ψ) | Combustion Temperature (°C) | Resulting Average Crystallite Size (nm) | Reference |

| Lanthanum Nitrate | Acetamide | 1 | 600 | 42 | scirp.orgscirp.org |

| Lanthanum Nitrate | Glutaric Acid, Propylene (B89431) Glycol | 1 | 600-800 | 18-28 | naturalspublishing.com |

| Lanthanum Nitrate | Glutaric Acid, Propylene Glycol | 1.3 | 600-800 | 36-46 | naturalspublishing.com |

| Lanthanum Nitrate | Citric Acid | Not specified | Not specified | 20.78 | researchgate.net |

Reflux Synthesis Protocols for this compound

The reflux method is a simple yet effective technique for synthesizing nanoparticles that offers advantages such as increased homogeneity and high surface area of the resulting powders. researchgate.net The process involves dissolving precursors, such as lanthanum nitrate and urea, in a solvent like distilled water in a flask equipped with a condenser. researchgate.net The solution is then heated to its boiling point and maintained at that temperature for an extended period, allowing the solvent to continuously boil, vaporize, and condense back into the reaction vessel. researchgate.net The resulting product is then collected, washed, dried, and calcined. researchgate.net

The duration of the reflux process is a key parameter that affects the size and morphology of the La₂O₃ nanoparticles. researchgate.net Studies have shown a direct correlation between increased reflux time and larger crystallite sizes. For example, refluxing for 6, 12, 18, and 24 hours produced average crystallite sizes of 13.4 nm, 18.7 nm, 22.6 nm, and 27.9 nm, respectively. researchgate.net The morphology can also evolve with longer reaction times, changing from nanoplates to flower-like structures. researchgate.netinnspub.net

| Precursors | Reflux Time (hours) | Calcination Temperature (°C) | Resulting Average Crystallite Size (nm) | Reference |

| Lanthanum Nitrate, Urea | 6 | Not specified | 13.4 | researchgate.net |

| Lanthanum Nitrate, Urea | 12 | Not specified | 18.7 | researchgate.net |

| Lanthanum Nitrate, Urea | 18 | Not specified | 22.6 | researchgate.net |

| Lanthanum Nitrate, Urea | 24 | Not specified | 27.9 | researchgate.net |

| Lanthanum Nitrate, Urea | 12, 24 | 500 | Not specified | researchgate.net |

Pechini Method for Lanthanum Oxide Nanoparticle Production

The Pechini method is a variation of the sol-gel technique that relies on the ability of certain alpha-hydroxycarboxylic acids, most commonly citric acid, to form chelate complexes with metal cations in an aqueous solution. worldscientific.com This process involves the polyesterification of the metal chelates with a polyhydroxy alcohol, such as ethylene (B1197577) glycol, to form a polymeric resin. worldscientific.comkthmcollege.ac.in

The synthesis begins by dissolving a lanthanum salt, like lanthanum nitrate, in water. Citric acid is then added to chelate the lanthanum ions. Subsequently, a polyhydroxy alcohol is introduced, and the solution is heated to between 150°C and 250°C. worldscientific.com This heating process facilitates a polyesterification reaction, resulting in a stable, cross-linked polymeric resin that immobilizes the lanthanum cations, ensuring a homogeneous distribution. worldscientific.comworldscientific.com The final step involves the calcination of this resin at higher temperatures, typically ranging from 500°C to 900°C. worldscientific.com During calcination, the organic components are pyrolyzed, leaving behind the desired this compound. worldscientific.com

The Pechini method offers excellent control over stoichiometry and produces finely dispersed, crystalline nanoparticles with typical sizes ranging from 20 to 50 nanometers. worldscientific.com Modifications to the process, such as using different acids and alcohols, can influence the characteristics of the final product. For instance, one study utilized glutaric acid and propylene glycol to synthesize La₂O₃ nanoparticles, achieving average crystallite sizes between 18 and 46 nm depending on the fuel-to-oxidizer ratio. researchgate.net

| Precursors | Chelating/Polymerizing Agents | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| Lanthanum Salts (e.g., Nitrates) | Citric Acid, Ethylene Glycol | 500 - 900 | 20 - 50 |

| Lanthanum Nitrate | Glutaric Acid, Propylene Glycol | Not Specified | 18 - 46 |

Physical Synthesis Methodologies

Physical synthesis methods involve the use of mechanical or thermal energy to transform bulk materials into nanoparticles or to induce the formation of nanoparticles from precursor materials.

Sonochemical and Ultrasonic-Assisted Synthesis of this compound

Sonochemical synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium subjected to high-intensity ultrasound. illinois.edu This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions for chemical reactions. researchgate.netnih.gov For the synthesis of this compound, this method typically involves the ultrasonic irradiation of a solution containing a lanthanum precursor, such as lanthanum nitrate. researchgate.netnanoient.org

The process often first yields lanthanum hydroxide (La(OH)₃) nanoparticles, which are subsequently converted to lanthanum oxide (La₂O₃) through calcination at temperatures around 600°C to 800°C. iaea.orgepa.govresearchgate.net The sonochemical method is known for its rapid reaction times and the ability to produce nanoparticles with a uniform size distribution and high purity. illinois.edu The morphology and size of the resulting nanoparticles can be controlled by adjusting parameters such as the concentration of precursors, sonication time and power, and the addition of surfactants like polyethylene glycol (PEG). iaea.orgepa.gov Research has demonstrated the synthesis of quasi-spherical La₂O₃ nanoparticles with this technique. researchgate.netnanoient.org

| Precursor | Intermediate Product | Calcination Temperature (°C) | Key Process Feature |

| Lanthanum(III) Nitrate Hexahydrate | Lanthanum Hydroxide | 600 - 800 | Acoustic Cavitation |

| Nano-sized La(III) supramolecular compound | - | 800 | Thermal decomposition of precursor |

Spray Pyrolysis Techniques for Lanthanum Oxide Nanoparticle Generation

Spray pyrolysis is a versatile and cost-effective technique for producing both thin films and powdered nanoparticles. jetir.org The process involves atomizing a precursor solution—typically containing a dissolved lanthanum salt like lanthanum chloride—into fine droplets. researchgate.net These droplets are then passed through a high-temperature reactor.

As the droplets travel through the hot zone, the solvent evaporates, and the precursor salt undergoes thermal decomposition (pyrolysis), resulting in the formation of solid particles. researchgate.net The characteristics of the final this compound, such as particle size, morphology, and crystallinity, are influenced by several process parameters. These include the precursor solution concentration, the droplet size, the temperature of the reactor, and the carrier gas flow rate. researchgate.net This method has been successfully employed to prepare La₂O₃ thin films by spraying a 0.1 M lanthanum chloride solution onto substrates heated to temperatures ranging from 523 K to 723 K (250°C to 450°C). jetir.orgresearchgate.net

| Precursor Solution | Substrate Temperature (K) | Product Form |

| 0.1 M Lanthanum Chloride | 523 - 723 | Thin Film |

Planetary Ball Milling for Lanthanum Oxide Nanoparticle Fabrication

Planetary ball milling is a top-down mechanical attrition technique used to produce nanoparticles by grinding bulk materials. youtube.com The process is carried out in a high-energy mill containing the bulk lanthanum oxide powder and several grinding balls. researchgate.net The mill consists of vials that rotate on a central disk in a planetary motion, creating high-impact forces as the balls collide with the powder and the vial walls. youtube.com

This high-energy milling process induces significant plastic deformation, fracturing, and cold welding of the powder particles, leading to a gradual reduction in particle size down to the nanometer scale. youtube.com It is an inexpensive method capable of large-scale production. researchgate.net However, the process is often lengthy, sometimes requiring 100 to 150 hours to achieve the desired nanoparticle size. youtube.com Key parameters that control the final particle size include the milling speed, milling duration, ball-to-powder weight ratio, and the milling atmosphere. A significant drawback of this method is the potential for contamination from the grinding media and the introduction of crystal defects into the nanoparticles. youtube.com

| Method | Starting Material | Typical Particle Size | Key Disadvantages |

| Planetary Ball Milling | Bulk Lanthanum Oxide Powder | 2 - 20 nm | Time-consuming, potential for contamination and defects |

Bio-Mediated (Green) Synthesis of this compound

Bio-mediated synthesis, or green synthesis, offers an environmentally friendly alternative to conventional chemical and physical methods. This approach utilizes biological entities, such as plants, bacteria, fungi, and algae, for the fabrication of nanoparticles.

Phyto-Synthesis of this compound Using Plant Extracts

Phyto-synthesis specifically employs extracts from various parts of plants (leaves, seeds, flowers) to synthesize nanoparticles. kthmcollege.ac.in These extracts are rich in biomolecules such as alkaloids, flavonoids, terpenoids, phenols, and proteins, which act as natural reducing and capping (stabilizing) agents. worldscientific.comworldscientific.comsamipubco.com

The general procedure involves mixing an aqueous solution of a lanthanum salt (e.g., lanthanum nitrate hexahydrate) with the plant extract. worldscientific.com The phytochemicals in the extract reduce the lanthanum ions to lanthanum oxide, while also adsorbing onto the surface of the newly formed nanoparticles, preventing their agglomeration and controlling their growth. kthmcollege.ac.insamipubco.com This process is often conducted as a single-step reaction at ambient temperature, making it simple and energy-efficient. worldscientific.com The choice of plant extract can significantly influence the size and morphology of the resulting La₂O₃ nanoparticles. researchgate.net

| Plant Extract Source | Precursor | Resulting Particle Size (nm) | Morphology |

| Centella asiatica, Tridax | Not Specified | ~20 | Porous clusters |

| Ocimum basilicum | Lanthanum Nitrate Hexahydrate | ~22.5 | Crystalline |

| Citrus aurantium | Lanthanum Nitrate Hexahydrate | ~51.1 | Oval and Spherical |

| Eclipta prostrata | Lanthanum Nitrate Hexahydrate | Not Specified | Anatase form |

Application of Moringa oleifera Leaf Extract in Lanthanum Oxide Nanoparticle Synthesis

The aqueous leaf extract of Moringa oleifera has been successfully utilized as a reducing agent for the synthesis of this compound. nih.gov The process typically involves mixing the plant extract with a solution of a lanthanum salt, such as Lanthanum Nitrate Hexahydrate. nih.gov The reaction is often carried out at room temperature with continuous stirring, and the formation of nanoparticles is indicated by a color change in the solution. nih.govinnspub.net The resulting precursor is then washed, filtered, and subjected to calcination at elevated temperatures, often around 500°C, to yield the final La₂O₃ NPs. researchgate.net The rich phytochemical profile of Moringa oleifera, including phenolic compounds, flavonoids, alkaloids, and proteins, is credited with the effective reduction of lanthanum ions and the stabilization of the synthesized nanoparticles. irjms.comnih.govresearchgate.netkthmcollege.ac.in

Utilisation of Drypetes sepiaria in Green Synthesis of this compound

While direct reports on the synthesis of this compound using Drypetes sepiaria are not prominent, the plant's leaf extract has demonstrated its efficacy in the green synthesis of other metal oxide nanoparticles, such as copper oxide (CuO). researchgate.netresearchgate.net Studies on CuO nanoparticle synthesis show that phytochemicals within the Drypetes sepiaria leaf extract act as both reducing and stabilizing agents. researchgate.netresearchgate.net The synthesis process involves heating the plant extract with a metal salt solution. researchgate.net The functional groups present in the extract, as identified by FTIR analysis, are responsible for the reduction and capping of the nanoparticles. researchgate.netmatec-conferences.org This established capability suggests its potential as a viable candidate for the eco-friendly fabrication of La₂O₃ NPs, following similar green chemistry principles.

Investigation of Trigonella foenum-graecum Seed Extract for Lanthanum Oxide Nanoparticle Fabrication

Aqueous seed extract of Trigonella foenum-graecum (fenugreek) has been investigated for the green synthesis of lanthanum nanoparticles. researchgate.net The bioactive compounds present in fenugreek seeds, such as alkaloids (like trigonelline), saponins, flavonoids, and polyphenols, are instrumental in this process, serving as natural reducing and capping agents. researchgate.netseu.ac.lkmdpi.comacspublisher.com The synthesis involves the interaction of the seed extract with a lanthanum salt solution, leading to the formation of nanoparticles. researchgate.net The characteristics of the resulting nanoparticles are then analyzed using various techniques to confirm their size, shape, and composition. researchgate.net

Exploration of Eucalyptus globulus Leaf Extract in Lanthanum Oxide Nanoparticle Bioreduction

The leaf extract of Eucalyptus globulus has been effectively used in the eco-friendly synthesis of hexagonal-structured La₂O₃ NPs. researchgate.netresearchgate.net In this methodology, the plant extract, rich in compounds like tannins and flavonoids, acts as a capping agent. researchgate.net The synthesis is typically performed by heating the leaf extract with a lanthanum nitrate precursor solution to a moderate temperature (e.g., 60°C), followed by drying and calcination at around 500°C. researchgate.netmdpi.com The phytochemicals present in the extract facilitate the bioreduction of the metal precursor and stabilize the newly formed nanoparticles, preventing their aggregation. researchgate.netmdpi.com

Green Synthesis of this compound via Legume Extracts

Legume extracts have also been employed in the green synthesis of La₂O₃ NPs. A notable example is the use of green gram (Vigna radiata) seed extract. kthmcollege.ac.in The phytochemicals inherent in the legume seeds act as the reducing and stabilizing agents necessary for the nanoparticle formation. kthmcollege.ac.in This method aligns with the principles of green chemistry, offering a simple and environmentally friendly route to produce this compound.

Role of Phytochemicals as Reducing and Stabilizing Agents

The efficacy of plant-mediated synthesis of La₂O₃ NPs is fundamentally dependent on the diverse array of phytochemicals present in the extracts. researchgate.net These bioactive molecules perform the dual functions of reduction and stabilization, which are critical for nanoparticle formation. mdpi.com

Reducing Agents : Compounds such as flavonoids, polyphenols, terpenoids, alkaloids, and various organic acids are rich in antioxidant properties. irjms.comkthmcollege.ac.inresearchgate.net They donate electrons to the lanthanum metal ions (La³⁺) from the precursor salt, reducing them to elemental lanthanum (La⁰). This bioreduction is the foundational step in the synthesis process. kthmcollege.ac.insamipubco.com For instance, phenolic acids like gallic and caffeic acid, with their phenolic rings and carboxylic acid groups, are potent metal chelators and reductants. nih.gov

Stabilizing (Capping) Agents : Once the metal atoms are formed, they tend to agglomerate to reduce their surface energy. Phytochemicals such as proteins, tannins, saponins, and polysaccharides adsorb onto the surface of the nascent nanoparticles. nih.govmdpi.com This layer of organic molecules acts as a capping agent, providing steric or electrostatic hindrance that prevents the nanoparticles from aggregating. kthmcollege.ac.inresearchgate.net This stabilization is crucial for controlling the size and maintaining the discrete nature of the La₂O₃ NPs. nih.gov The functional groups of these biomolecules, such as hydroxyl (-OH) and carboxyl (-COOH), play a significant role in binding to the nanoparticle surface. kthmcollege.ac.in

The following table summarizes the key phytochemicals found in the discussed plant extracts and their established roles in nanoparticle synthesis.

| Plant Source | Key Phytochemicals | Primary Role in Synthesis |

| Moringa oleifera | Flavonoids, Polyphenols, Phenolic acids, Alkaloids, Proteins irjms.comnih.govresearchgate.net | Reducing and Stabilizing Agent kthmcollege.ac.innih.gov |

| Drypetes sepiaria | Phytochemicals with various functional groups researchgate.netresearchgate.net | Reducing and Stabilizing Agent researchgate.net |

| Trigonella foenum-graecum | Alkaloids (Trigonelline), Saponins, Flavonoids, Polyphenols seu.ac.lkmdpi.com | Reducing and Capping Agent mdpi.com |

| Eucalyptus globulus | Tannins, Flavonoids, Phenolic compounds researchgate.netresearchgate.netnih.gov | Reducing and Stabilizing (Capping) Agent researchgate.netresearchgate.net |

| Vigna radiata (Green Gram) | General Phytochemicals kthmcollege.ac.in | Reducing and Stabilizing Agent kthmcollege.ac.in |

Influence of Synthesis Parameters on Lanthanum Oxide Nanoparticle Formation

The physicochemical properties of green-synthesized La₂O₃ NPs, including their size, crystallinity, and morphology, are significantly influenced by various synthesis parameters. Careful control of these factors is essential to tailor the nanoparticles for specific applications.

Key parameters that affect the formation of La₂O₃ NPs include the concentration of the plant extract and the metal salt, reaction temperature, pH of the medium, and post-synthesis calcination temperature. nih.govmocedes.org

Temperature : Reaction temperature can affect the rate of reduction and the final particle size. For instance, studies on other types of nanoparticles have shown that lower temperatures may promote the formation of specific shapes like nanotriangles, while higher temperatures favor spherical particles. nih.gov

pH : The pH of the reaction mixture can influence the availability and activity of the phytochemicals. In basic mediums, the acidic protons of many phytochemicals are abstracted, activating them to react more readily with the metal salts, thus facilitating the bio-reduction process. kthmcollege.ac.in Hydrothermal synthesis of La₂O₃ NPs at different pH levels has shown that higher pH can lead to increased crystallinity and a reduced bandgap energy. researchgate.net

Calcination Temperature : Calcination is a critical step for converting the lanthanum precursor into its crystalline oxide form. The temperature of calcination has a profound effect on the final product. birmingham.ac.uk Studies have demonstrated that increasing the calcination temperature generally leads to an increase in the degree of crystallinity and the average crystallite size of the La₂O₃ NPs, while internal lattice strains are reduced. birmingham.ac.ukiaea.orgbham.ac.uk

The table below details the impact of varying calcination temperatures on the properties of La₂O₃ NPs as reported in a sol-gel synthesis study.

| Calcination Temperature (°C) | Effect on Crystallinity | Effect on Average Crystallite Size | Effect on Lattice Strain |

| 750 | Increased | Increased | Decreased |

| 900 | Further Increased | Further Increased | Further Decreased |

| 1000 | Maximally Increased | Maximally Increased | Minimally Decreased |

This data is based on findings from sol-gel synthesis, which indicate general trends applicable to materials processing. birmingham.ac.ukiaea.org

Effects of Precursor Concentration on Nanoparticle Morphology

The concentration of the lanthanum precursor, such as lanthanum nitrate hexahydrate or lanthanum chloride, plays a significant role in determining the morphology and size of the resulting La₂O₃ nanoparticles. mocedes.orgjetir.org Studies have shown that varying the precursor concentration can lead to different nanostructures. For instance, in a precipitation method, an increase in the concentration of lanthanum nitrate from 0.18 mol/L has been shown to affect particle size. researchgate.net

Research indicates that lower precursor concentrations can favor the formation of smaller, more uniform nanoparticles. As the concentration increases, particle aggregation can become more prevalent, leading to larger and less-defined structures. mocedes.org For example, one study observed that a lower concentration of lanthanum chloride as a precursor resulted in lanthanum oxide with a smaller particle size. xml-journal.net The choice of precipitating agent, in conjunction with precursor concentration, also influences the final morphology. jetir.orgxml-journal.net

| Precursor | Precipitating Agent | Precursor Concentration (mol/L) | Resulting Particle Size/Morphology | Reference |

|---|---|---|---|---|

| Lanthanum Nitrate | Ammonium (B1175870) Bicarbonate | 0.18 | ~188 nm, spherical | researchgate.net |

| Lanthanum Chloride | Sodium Bicarbonate | Not specified | 12 µm, oval shape | xml-journal.net |

| Lanthanum Chloride | Ammonium Bicarbonate | Not specified | 40 µm, flocculent surface | xml-journal.net |

| Lanthanum Chloride | Oxalic Acid | Not specified | 52 µm, spherical shape | xml-journal.net |

Impact of Reaction Temperature on Nanoparticle Crystallinity and Size

Reaction temperature is a critical parameter in the synthesis of La₂O₃ nanoparticles, significantly influencing their crystallinity and size. mocedes.org Generally, higher reaction temperatures promote better crystallinity and can lead to an increase in particle size due to enhanced atomic diffusion and crystal growth. For instance, in hydrothermal synthesis, extending the reaction time at a set temperature was found to increase the crystalline nature of the La₂O₃ nanoparticles. nih.gov

The hydrothermal method, in particular, allows for precise temperature control, which in turn enables the synthesis of homogeneous crystals. mocedes.org Studies have demonstrated that as the synthesis temperature is increased, the average crystallite size of the La₂O₃ nanoparticles also tends to increase. This is often accompanied by a sharpening of diffraction peaks in X-ray diffraction (XRD) analysis, indicating improved crystallinity.

| Reaction Time (hours) | Average Crystallite Size (nm) | Key Observation | Reference |

|---|---|---|---|

| 6 | 6-8 | Hexagonal structure confirmed. | nih.gov |

| 12 | 6-8 | Increased crystalline nature with extended time. | nih.gov |

| 24 | 6-8 | Agglomerated spherical shapes with diameters of 35-86 nm observed. | nih.gov |

Role of pH in Controlling Lanthanum Oxide Nanoparticle Characteristics

The pH of the reaction medium is a pivotal factor that governs the nucleation and growth of this compound, thereby dictating their final morphology. The pH determines the hydrolysis and condensation rates of lanthanum precursors. For example, in a hydrothermal synthesis, adjusting the amount of an ammonia solution (NH₃·H₂O) to control the pH resulted in different morphologies. mocedes.org At a pH of 6.0, nanoneedles were formed, while increasing the pH to 9.0 led to the formation of parallel and bundled nanorods. mocedes.org

The choice of the precipitating agent, which directly influences the pH, is also crucial. mdpi.com Different precipitants like sodium hydroxide or ammonium bicarbonate can lead to variations in the particle characteristics even at similar pH values due to the presence of different ions. jetir.orgmdpi.com The precise control of pH is therefore essential for achieving desired nanoparticle shapes, from nanorods and nanoneedles to spherical particles. mocedes.orgmdpi.com

| pH Value | Resulting Morphology | Reference |

|---|---|---|

| 6.0 | Nanoneedles | mocedes.org |

| 8.5 | Nanorods | mocedes.org |

| 9.0 | Parallel and bundled nanorods | mocedes.org |

Optimization of Calcination Temperature for Desired Lanthanum Oxide Nanostructures

Calcination is a critical post-synthesis step that involves heating the precursor material at high temperatures to induce thermal decomposition and form the final lanthanum oxide nanostructure. biointerfaceresearch.com The calcination temperature has a profound effect on the phase, crystallinity, and particle size of the La₂O₃ nanoparticles. birmingham.ac.ukcore.ac.uk The transformation of lanthanum hydroxide (La(OH)₃) or other precursors to lanthanum oxide (La₂O₃) typically occurs in stages. researchgate.netbas.bg Initially, at lower temperatures, an intermediate phase of lanthanum hydroxide oxide (LaOOH) may form, which then transforms into La₂O₃ at higher temperatures. researchgate.netbas.bg

Studies have consistently shown that increasing the calcination temperature leads to an increase in the average crystallite size and improved crystallinity of the nanoparticles. birmingham.ac.ukcore.ac.uk This is attributed to the sintering of smaller particles at higher temperatures. For instance, La₂O₃ nanoparticles calcined at 750 °C, 900 °C, and 1000 °C showed a progressive increase in crystallite size. birmingham.ac.uk However, higher temperatures can also lead to a decrease in the specific surface area of the nanoparticles. researchgate.net Therefore, optimizing the calcination temperature is essential to achieve the desired balance between crystallinity and particle size. birmingham.ac.ukcore.ac.uk

| Calcination Temperature (°C) | Resulting Phase | Average Crystallite Size | Key Observation | Reference |

|---|---|---|---|---|

| ~330 | LaOOH (intermediate) | Not specified | Transformation from La(OH)₃ to LaOOH. | researchgate.netbas.bg |

| 600 | La₂C₂O₅ (Orthorhombic) | <100 nm | Formation of lanthanum oxycarbonate. | orientjchem.orgorientjchem.org |

| 750 | Hexagonal La₂O₃ | Increases with temperature | Increased crystallinity. | birmingham.ac.uk |

| 900 | Hexagonal La₂O₃ | 24.56-13.40 nm | Highly pure and crystallized La₂O₃. | jetir.orgorientjchem.orgorientjchem.org |

| 1000 | Hexagonal La₂O₃ | Increases with temperature | Decreased lattice strain. | birmingham.ac.uk |

Influence of Surfactants and Capping Agents on Nanoparticle Morphology and Stability

Surfactants and capping agents are crucial in nanoparticle synthesis to control growth, prevent aggregation, and stabilize the resulting nanoparticles. nih.govresearchgate.net These agents adsorb onto the surface of the nanoparticles, modifying the surface energy and directing the growth in specific crystallographic directions, thus controlling the morphology. semanticscholar.org In the synthesis of La₂O₃ nanoparticles, various surfactants such as triethanolamine, polyethylene glycol (PEG), and cetyltrimethylammonium bromide (CTAB) have been utilized. researchgate.netresearchgate.net

The use of different surfactants can lead to the formation of diverse nanostructures like nanorods, nanoneedles, and spherical particles. researchgate.net For instance, the surfactant-assisted hydrothermal method using CTAB has been employed to synthesize La₂O₃ nanorods with small diameters and high aspect ratios. mocedes.org Plant extracts, containing biomolecules that can act as reducing and capping agents, are also used in "green synthesis" approaches to produce stable La₂O₃ nanoparticles. innspub.netresearchgate.net The choice of the capping agent and its concentration are key parameters for tailoring the final morphology and ensuring the colloidal stability of the nanoparticles. nih.govresearchgate.net

| Surfactant/Capping Agent | Synthesis Method | Resulting Morphology | Reference |

|---|---|---|---|

| Triethanolamine | Sol-gel | Pure hexagonal phase, ~12 nm | researchgate.netresearchgate.net |

| Polyethylene Glycol (PEG) | Sol-gel | Pure hexagonal phase, ~12 nm | researchgate.netresearchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Hydrothermal | Nanorods (5-15 nm wide, 200-400 nm long) | mocedes.org |

| Oleic Acid | Thermal decomposition | More uniform and stronger link between particles | wjpmr.com |

| Eclipta prostrata extract | Green synthesis | Hexagonal, rectangular rod, spherical | innspub.net |

Analysis of Fuel-to-Oxidizer Ratios in Combustion Synthesis

Solution combustion synthesis is a rapid and energy-efficient method for producing La₂O₃ nanoparticles. scirp.org This technique involves an exothermic reaction between a metal nitrate (oxidizer), such as lanthanum nitrate, and an organic fuel. The ratio of fuel to oxidizer (F/O ratio, denoted by Ψ) is a critical parameter that influences the combustion process and, consequently, the properties of the final product. scirp.orgscirp.org

Different fuels, such as acetamide, can be used in this process. scirp.orgscirp.org Studies have shown that varying the F/O ratio can affect the porosity and morphology of the synthesized La₂O₃ nanoparticles. researchgate.net For example, an increase in the fuel-to-oxidizer ratio has been observed to increase the porosity of the resulting nanocrystalline La₂O₃. scirp.orgresearchgate.net A stoichiometric ratio (Ψ = 1) is often used as a starting point for optimization. scirp.orgscirp.org The control of this ratio allows for the tuning of the surface area and other structural properties of the nanoparticles.

| Fuel | Ψ (F/O Ratio) | Average Crystallite Size (nm) | Key Observation | Reference |

|---|---|---|---|---|

| Acetamide | 1 | ~42 | Porous and agglomerated particles. Porosity increases with the F/O ratio. | scirp.orgscirp.orgresearchgate.net |

Advanced Characterization Techniques for Lanthanum Oxide Nanoparticles

Structural and Morphological Analysis

Structural and morphological analyses provide fundamental insights into the crystalline nature, size, shape, and surface features of lanthanum oxide nanoparticles.

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure and phase purity of La₂O₃ nanoparticles. The diffraction pattern, with its characteristic peaks, serves as a fingerprint for identifying the crystalline phase. This compound have been reported to exist in several crystalline forms, including hexagonal, cubic, and orthorhombic phases, which can be identified by comparing the experimental XRD patterns with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, the hexagonal phase of La₂O₃ is confirmed by diffraction peaks corresponding to specific crystallographic planes such as (100), (002), (101), (102), and (211). innspub.netresearchgate.net The presence of broad diffraction peaks in the XRD spectrum is indicative of the nanocrystalline nature of the material. innspub.net

Beyond phase identification, XRD is instrumental in estimating the average crystallite size of the nanoparticles. The Scherrer equation is a widely used method for this purpose, which relates the broadening of the diffraction peaks to the crystallite size. innspub.net For a more detailed analysis that accounts for lattice strain, the Williamson-Hall (W-H) plot method can be employed. researchpublish.com Research has reported varying crystallite sizes for La₂O₃ nanoparticles, often in the range of 20 to 50 nm, calculated from XRD data. researchpublish.comresearchgate.net

Table 1: Representative XRD Data for this compound

| Crystallographic Plane (hkl) | Diffraction Angle (2θ) | Crystalline Phase | Reference |

|---|---|---|---|

| (100), (002), (101), (102), (211) | 15.7°, 27.3°, 27.9°, 39.5°, 48.7° | Hexagonal | researchgate.net |

| (001), (002), (101), (102), (211), (201), (202) | Not specified | Hexagonal | innspub.net |

| (111) | 39.80° | Orthorhombic | orientjchem.org |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and shape of this compound. SEM images reveal the three-dimensional appearance of the nanoparticles and can show variations in shape, such as spherical, quasi-spherical, hexagonal, rectangular rod, and net-like structures. innspub.netnanoient.orgbiointerfaceresearch.com The technique is also effective in observing the degree of agglomeration of the nanoparticles, which is a common phenomenon in nanomaterials. researchpublish.comjetir.org The morphology observed through SEM can be influenced by the synthesis method and conditions. For example, studies have reported spherical particles with a uniform and porous surface. orientjchem.orgorientjchem.org

Table 2: Morphological Characteristics of La₂O₃ Nanoparticles Observed by SEM

| Observed Morphology | Synthesis Method | Reference |

|---|---|---|

| Hexagonal, rectangular rod, spherical | Green synthesis | innspub.net |

| Quasi-spherical | Thermal decomposition | nanoient.org |

| Spherical with agglomerations | Co-precipitation | researchpublish.com |

| Net-like structure | Combustion method | biointerfaceresearch.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher magnification and resolution than SEM, providing detailed information about the internal structure, size, and shape of individual nanoparticles. TEM analysis can confirm the morphology observed in SEM, such as spherical or rod-like shapes, and provide more accurate measurements of the particle size. jetir.orgresearchgate.net

HRTEM goes a step further by enabling the visualization of the crystal lattice fringes of the nanoparticles. This allows for the direct measurement of d-spacing (the distance between atomic planes), which can be correlated with XRD data to confirm the crystalline structure. researchgate.net The clear and well-formed lattice fringes observed in HRTEM images, along with the bright spots in the selected area electron diffraction (SAED) patterns, confirm the high crystallinity of the synthesized La₂O₃ nanoparticles. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of nanoparticles. azonano.comafmworkshop.com AFM is advantageous for nanoparticle characterization as it does not require any special surface preparation or coating and can be performed in various environments. azonano.com This technique is used to evaluate the dimensions of nanoparticles and to study their surface roughness and other topographical features. biointerfaceresearch.comazonano.com The data obtained from AFM can complement the findings from SEM and TEM by providing quantitative data on surface characteristics. biointerfaceresearch.com Studies have used AFM to confirm the size and shape of La₂O₃ nanoparticles, with results often in agreement with those obtained from other techniques like SEM and XRD. biointerfaceresearch.com

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of nanoparticles dispersed in a liquid medium. innspub.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic diameter of the nanoparticles is calculated. The hydrodynamic size is typically larger than the particle size measured by microscopy techniques because it includes the solvent layer that moves with the nanoparticle. researchgate.net DLS is particularly useful for assessing the aggregation state of nanoparticles in a suspension. For instance, DLS analysis of La₂O₃ nanoparticles has shown average hydrodynamic sizes ranging from around 60 nm to over 100 nm, indicating the presence of agglomerates in the dispersion. innspub.netresearchgate.net

Compositional and Chemical Bonding Analysis

Understanding the elemental composition and the nature of chemical bonds within this compound is crucial for confirming their identity and purity. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are commonly employed for this purpose.

FTIR spectroscopy is used to identify the functional groups present in the sample. In the context of La₂O₃ nanoparticles, the characteristic absorption bands corresponding to the La-O stretching vibration are typically observed in the lower wavenumber region of the FTIR spectrum, often below 800 cm⁻¹. researchpublish.comjetir.org The presence of these bands confirms the formation of lanthanum oxide. aip.org

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of La₂O₃ nanoparticles shows characteristic binding energy peaks for Lanthanum (La 3d) and Oxygen (O 1s). The La 3d spectrum typically exhibits spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components, confirming the +3 oxidation state of lanthanum. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Verification

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a fundamental analytical technique used to confirm the elemental makeup of this compound. When the nanoparticles are bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies corresponding to the elements present. The EDX spectrum of La₂O₃ nanoparticles typically shows distinct peaks corresponding to Lanthanum (La) and Oxygen (O), verifying the primary composition of the material. The absence of significant peaks from other elements confirms the sample's purity. Quantitative analysis of the spectra can also provide the atomic and weight percentages of the constituent elements, which should align with the stoichiometric ratio of La₂O₃. For instance, EDX analysis often reveals a weight percentage of approximately 81% for lanthanum and 18% for oxygen, consistent with the theoretical values. ijacskros.com

| Element | Theoretical Weight % | Typical Experimental Weight % ijacskros.com |

|---|---|---|

| Lanthanum (La) | 85.27% | ~81% |

| Oxygen (O) | 14.73% | ~18% |

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group and Bonding Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and analyze chemical bonding within La₂O₃ nanoparticles. The technique measures the absorption of infrared radiation by the sample, which induces molecular vibrations at specific frequencies. The resulting FTIR spectrum provides a molecular fingerprint of the material.

The most crucial feature in the FTIR spectrum of La₂O₃ is the absorption band corresponding to the La-O stretching vibration, which confirms the formation of the metal oxide. biointerfaceresearch.com This peak is typically observed in the lower wavenumber region, generally between 400 cm⁻¹ and 700 cm⁻¹. biointerfaceresearch.comaip.orgnaturalspublishing.com Additional bands are often detected, indicating the presence of other species, which can be residuals from the synthesis process or result from atmospheric exposure. A broad band around 3400-3600 cm⁻¹ is commonly attributed to the O-H stretching vibration of adsorbed water molecules. ijacskros.comnaturalspublishing.comresearchpublish.com Weaker bands in the range of 1400-1550 cm⁻¹ may be assigned to the asymmetric stretching of C-O bonds, suggesting the presence of carbonate species (La₂O₂CO₃) due to the reaction of the nanoparticle surface with atmospheric carbon dioxide. biointerfaceresearch.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3611-3400 | O-H stretching of adsorbed water molecules | ijacskros.comresearchpublish.com |

| ~1541-1386 | Asymmetric stretching of C–O (carbonate species) | biointerfaceresearch.com |

| ~650-400 | La-O stretching and bending vibrations | aip.orgnaturalspublishing.comnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Purity

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the atoms within the top 1-10 nm of the material's surface. For La₂O₃ nanoparticles, XPS is critical for verifying the oxidation state of lanthanum and identifying different oxygen-containing species on the surface.

The high-resolution XPS spectrum for Lanthanum (La 3d) exhibits a characteristic doublet due to spin-orbit splitting, corresponding to La 3d₅/₂ and La 3d₃/₂. ijacskros.com Each of these main peaks is accompanied by a satellite peak at a higher binding energy, which is a hallmark of lanthanum oxide. The binding energies for La 3d₅/₂ are typically found around 834-835 eV. ijacskros.comacs.org The O 1s spectrum is often deconvoluted into multiple components. The main peak at a lower binding energy (around 528-530 eV) is assigned to the lattice oxygen (O²⁻) in the La₂O₃ crystal structure. ijacskros.commdpi.com Additional peaks at higher binding energies are commonly associated with surface hydroxyl groups (-OH) or carbonate species (CO₃²⁻), providing insight into the surface chemistry and purity. mdpi.comsci-hub.ru

| Core Level | Species | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| La 3d₅/₂ | La³⁺ in La₂O₃ | ~834.8 - 835.0 | ijacskros.com |

| La 3d₃/₂ | La³⁺ in La₂O₃ | ~851.8 - 852.0 | ijacskros.com |

| O 1s | Lattice Oxygen (La-O) | ~528.7 - 530.7 | ijacskros.comnih.gov |

| O 1s | Hydroxyl Groups (-OH) | ~531.8 | nih.gov |

Thermal and Optical Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability and composition of La₂O₃ nanoparticles by measuring the change in mass as a function of temperature. The TGA curve for as-synthesized La₂O₃ nanoparticles typically displays several distinct weight loss stages.

The initial weight loss, occurring at temperatures below 200°C, is generally due to the desorption of physically adsorbed water molecules from the nanoparticle surface. innspub.net A subsequent, more significant weight loss in the temperature range of 200°C to 500°C can be attributed to the decomposition of lanthanum hydroxide (B78521) (La(OH)₃) into lanthanum oxide. nih.gov A final weight loss at higher temperatures, often above 600°C, corresponds to the decomposition of intermediate carbonate species, such as lanthanum oxycarbonate (La₂O₂CO₃), into the stable La₂O₃. biointerfaceresearch.com The TGA curve eventually flattens out, indicating the temperature at which the La₂O₃ nanoparticles become thermally stable with no further mass loss. innspub.net This analysis confirms the thermal stability of the final oxide product and can be used to determine the appropriate calcination temperature required to obtain pure La₂O₃. aip.orgaip.org

| Temperature Range (°C) | Process | Typical Weight Loss (%) |

|---|---|---|

| 30 - 200 | Removal of adsorbed water | ~0.5 - 2% |

| 200 - 500 | Decomposition of La(OH)₃ | Variable, depends on precursor |

| > 600 | Decomposition of carbonate species | ~4.5 - 15% |

UV-Visible Spectroscopy for Optical Response and Band Gap Energy Determination

UV-Visible Spectroscopy is a key technique for investigating the optical properties of La₂O₃ nanoparticles. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. La₂O₃ is a wide band gap semiconductor, and as such, it typically exhibits strong optical absorption in the UV region. The absorption spectrum can show a sharp absorption edge, which is related to the energy required to excite an electron from the valence band to the conduction band.

The optical band gap energy (Eg) is a critical parameter determined from the UV-Vis absorption data. This is often calculated using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For an indirect band gap material like La₂O₃, (αhν)¹/² is plotted against hν, and the band gap is determined by extrapolating the linear portion of the curve to the energy axis. The reported band gap values for La₂O₃ nanoparticles typically range from 4.3 eV to 5.8 eV. researchpublish.comresearchgate.netresearchgate.netresearchgate.net This variation can be influenced by factors such as crystallite size, morphology, and the presence of defects or impurities.

| Reported Band Gap (Eg) | Synthesis/Characterization Method | Reference |

|---|---|---|

| 5.35 eV | Co-precipitation | researchpublish.comresearchgate.net |

| 5.39 eV | Green synthesis (Physalis angulata extract) | aip.org |

| ~4.58 eV | Green synthesis (Hyphaene thebaica extract) | researchgate.net |

| 5.59 eV | Not specified | researchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of materials. It provides information about the crystal structure, phase, and purity of La₂O₃ nanoparticles. When monochromatic light from a laser interacts with the sample, inelastic scattering (the Raman effect) occurs, resulting in a shift in the energy of the scattered photons. These shifts correspond to the vibrational frequencies of the bonds within the material.

The hexagonal crystal structure of La₂O₃ gives rise to specific Raman-active vibrational modes. The most intense and characteristic Raman peak for La₂O₃ is typically observed around 407-415 cm⁻¹, which is assigned to the A₁g vibrational mode of the La-O bond. researchgate.netresearchgate.net Other weaker peaks may also be present at lower and higher wavenumbers, corresponding to other vibrational modes (e.g., E_g modes) of the crystal lattice. researchgate.net The presence and sharpness of these peaks are indicative of the crystalline quality of the nanoparticles. The absence of peaks corresponding to other phases, such as La(OH)₃ or La₂O₂CO₃, can further confirm the purity of the La₂O₃ sample. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~101 | Lattice vibrational modes | researchgate.net |

| ~192 | Lattice vibrational modes | researchgate.net |

| ~337-351 | E_g mode of La-O | researchgate.netresearchgate.net |

| ~407-445 | A₁g/E_g mode of La-O | researchgate.net |

Mott-Schottky Analysis for Semiconductor Properties

Mott-Schottky analysis is a crucial electrochemical impedance spectroscopy technique used to determine the semiconductor properties of lanthanum oxide (La2O3) nanoparticles. This analysis provides insights into the flat-band potential (Vfb), the charge carrier density, and the type of semiconductivity (n-type or p-type) by examining the capacitance of the space-charge region at the semiconductor-electrolyte interface as a function of applied potential.

Research has identified lanthanum oxide as a p-type semiconductor. nih.govnanografi.com The analysis of La2O3 nanoparticles fabricated through methods like simple hydrothermal techniques reveals a distinct relationship between post-synthesis processing, such as annealing temperature, and the resulting electronic properties. nih.govresearchgate.net

Studies have demonstrated that for La2O3 nanorods, key semiconductor parameters are significantly influenced by the annealing temperature. nih.govresearchgate.netresearchgate.netresearchgate.net The flat-band potential and the acceptor density (characteristic of p-type semiconductors) were found to vary with changes in this processing parameter. nih.govresearchgate.netresearchgate.net Specifically, the flat-band potential has been observed to range from 1.0 V to 1.2 V. researchgate.netresearchgate.netresearchgate.net Concurrently, the acceptor density was found to vary between 2 × 10¹⁸ cm⁻³ and 1.4 × 10¹⁹ cm⁻³. nih.govresearchgate.netresearchgate.netresearchgate.net

Further investigation into the effect of thermal treatment showed that annealing at 1000 °C leads to the lowest resistance to charge transfer (Rct), indicating optimized electronic conductivity at this temperature. nih.govresearchgate.netresearchgate.netresearchgate.net

The data below summarizes the findings from Mott-Schottky analysis of this compound under varying conditions.

Table 1: Semiconductor Properties of La2O3 Nanoparticles Determined by Mott-Schottky Analysis

| Parameter | Observed Range/Value | Condition | Reference |

|---|---|---|---|

| Semiconductor Type | p-type | N/A | nih.govnanografi.com |

| Flat-band Potential (Vfb) | 1.0 V to 1.2 V | Dependent on annealing temperature | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Acceptor Density (Na) | 2 × 10¹⁸ to 1.4 × 10¹⁹ cm⁻³ | Dependent on annealing temperature | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Charge Transfer Resistance (Rct) | Lowest value observed | Annealing at 1000 °C | nih.govresearchgate.netresearchgate.net |

Engineering of Lanthanum Oxide Nanoparticle Architectures and Compositions

Surface Functionalization Strategies for Enhanced Reactivity and Dispersibility

Surface functionalization of lanthanum oxide nanoparticles is essential for their use in various applications as it allows for the improvement of properties such as colloidal stability, biocompatibility, and targeted interactions. nih.gov The modification of the nanoparticle surface with specific functional groups can significantly alter their chemical and physical behavior.

Ligand engineering is a primary strategy for tailoring the surface chemistry of this compound. This involves the attachment of specific organic molecules (ligands) to the nanoparticle surface, which can introduce new functionalities and improve dispersibility in various media.

The introduction of carboxyl (-COOH) groups is a common and effective method for functionalizing this compound. Carboxyl moieties enhance the hydrophilicity of the nanoparticles, which is crucial for their dispersion and stability in aqueous solutions. researchgate.net This modification is often achieved through the use of ligands containing carboxylic acid functional groups.

One prevalent method involves the use of polyacrylic acid (PAA) to coat the nanoparticles. The coordination bonding between the carboxylate groups (COO⁻) of PAA and the lanthanum ions (La³⁺) on the nanoparticle surface leads to a stable coating. nih.gov Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, is used to confirm the successful attachment of these carboxyl-containing ligands. A characteristic shift in the C=O stretching band to a lower wavenumber indicates the coordination between the carboxyl group and the metal oxide surface. nih.gov For instance, a red shift of approximately 144 cm⁻¹ has been observed for the C=O stretching band of PAA upon coating gadolinium oxide nanoparticles, a closely related lanthanide oxide, which is indicative of this coordination bonding. nih.gov

Table 1: Research Findings on Carboxyl-Functionalized this compound

| Ligand | Characterization Method | Key Findings | Reference |

|---|---|---|---|

| Polyacrylic Acid (PAA) | FTIR Spectroscopy | Confirmation of PAA surface coating through the presence of a C=O stretching band at 1553 cm⁻¹, red-shifted from free PAA (1697 cm⁻¹), indicating coordination bonding. | nih.gov |

| Not Specified | FTIR Spectroscopy | The presence of La-O stretching vibrations is confirmed by peaks around 530–620 cm⁻¹ and 950–1100 cm⁻¹. | mdpi.com |

The integration of amino (-NH₂) groups onto the surface of this compound is another important functionalization strategy. Amino groups can impart a positive surface charge, which can be advantageous for specific electrostatic interactions and further conjugation with biomolecules. The process often involves the use of aminosilanes or other amine-containing ligands that can bind to the nanoparticle surface. The successful functionalization is typically verified by analytical techniques that can detect the presence of N-H bonds.

Table 2: Research Findings on Amino-Functionalized this compound

| Ligand/Method | Characterization Method | Key Findings | Reference |

|---|---|---|---|

| Aminosilane | Zeta Potential Analysis | Amino functionalization typically results in a positive zeta potential in acidic to neutral pH ranges due to the protonation of amine groups. | researchgate.net |

| Aminosilane | FTIR Spectroscopy | The presence of N-H bending vibrations can confirm the successful conjugation of amino groups. | nih.gov |

The attachment of thiol (-SH) moieties to nanoparticle surfaces is a well-established method for enabling specific interactions, particularly for binding to noble metals like gold or for specific biological interactions. However, the direct functionalization of lanthanum oxide and other rare-earth oxide nanoparticles with thiol groups presents significant challenges.

Research investigating the adsorption of thiols on various metal oxide nanoparticles has shown that adsorption does not readily occur on surfaces such as gadolinium oxide (Gd₂O₃) and yttrium oxide (Y₂O₃), which are chemically similar to lanthanum oxide. rsc.orgnih.gov The strength of the metal-sulfur bond compared to the metal-hydroxyl bond is a critical factor, and for many metal oxides, the formation of a stable thiol linkage is not favored. rsc.org Thioether-functionalized polymers have been explored as ligands for metal oxide nanoparticles, but these have weaker interactions compared to thiol-metal bonds. researchgate.net This suggests that alternative strategies or multi-step processes may be necessary to achieve stable thiol functionalization on this compound.

Table 3: Research Findings on Thiol Functionalization of Metal Oxide Nanoparticles

| Nanoparticle | Thiol Ligand | Observation | Reference |

|---|---|---|---|

| Gd₂O₃, Y₂O₃ | 2-naphthalenethiol, methanethiol | Adsorption did not occur. | rsc.orgnih.gov |

| Various Metal Oxides | Thioether-functionalized polymers | Weaker interaction compared to thiol-metal bonds. | researchgate.net |

Silanization is a versatile and widely used technique to modify the surface of metal oxide nanoparticles, including lanthanum oxide, to enhance their hydrophilicity and stability. This process involves the reaction of silane coupling agents with the hydroxyl groups present on the nanoparticle surface, forming a stable covalent bond. nih.gov

The choice of silane coupling agent determines the resulting surface functionality. For instance, using aminosilanes introduces amino groups, while using silanes with carboxyl or other functional groups can impart different surface properties. The grafting density of the silane on the nanoparticle surface is a critical parameter that influences the final properties of the functionalized nanoparticles. researchgate.netresearchgate.net Studies on silica (B1680970) nanoparticles have shown that the grafting density can be controlled by factors such as the concentration of the silane coupling agent and the reaction conditions. researchgate.netresearchgate.net

Table 4: Research Findings on Silanization of Nanoparticles

| Nanoparticle | Silane Coupling Agent | Key Findings | Reference |

|---|---|---|---|

| Lanthanum Oxide | Silane coupling agent (KH560) | Can improve the organic properties and interfacial compatibility of La₂O₃. | nih.gov |

| Silica | Aminopropyltrimethoxysilane (APTMS) | Grafting density can be quantitatively analyzed, with higher densities affecting the thermomechanical properties of composites. | researchgate.netmdpi.com |

Both covalent and non-covalent methods are employed to conjugate various molecules, including polymers and biomolecules, to the surface of this compound.

Covalent conjugation involves the formation of strong, stable chemical bonds between the nanoparticle surface and the molecule of interest. This often requires the pre-functionalization of the nanoparticle surface with reactive groups like carboxyl or amino moieties. For example, the carboxyl groups on a PAA-coated nanoparticle can be activated to form amide bonds with the amino groups of proteins or peptides. nih.gov The efficiency of covalent conjugation can vary depending on the reaction conditions and the nature of the reactants. nih.gov

Non-covalent conjugation relies on weaker interactions such as electrostatic forces, hydrogen bonding, and van der Waals forces. While less stable than covalent bonds, non-covalent methods can be simpler to implement and can be useful for the temporary attachment of molecules. The surface charge of the functionalized nanoparticles, which can be controlled through the introduction of specific moieties, plays a crucial role in electrostatic interactions.

The choice between covalent and non-covalent conjugation depends on the specific requirements of the application, such as the need for long-term stability or reversible binding.

Layer-by-Layer Assembly for Multilayered Nanostructures

Layer-by-Layer (LbL) assembly is a versatile technique for constructing multilayered thin films with nanoscale precision. The process involves the sequential adsorption of complementary species onto a substrate, allowing for the fabrication of highly ordered and functional nanostructures. This method can be applied to create multilayered architectures incorporating this compound.

The fundamental principle of LbL relies on the alternating deposition of materials that have a specific interaction, most commonly electrostatic attraction between oppositely charged polyelectrolytes. The process for coating a substrate with La₂O₃ nanoparticles would typically involve:

Surface Preparation : The initial substrate is treated to present a charged surface.

First Layer Deposition : The substrate is immersed in a solution containing a substance that will adsorb to the surface, for example, a polyanion, forming the first layer. A washing step follows to remove any non-adsorbed material.

Second Layer Deposition : The substrate, now with a negatively charged surface, is immersed in a suspension of positively charged this compound (or surface-modified La₂O₃). The nanoparticles adsorb onto the first layer due to electrostatic attraction. This is again followed by a washing step.

Iterative Assembly : These steps are repeated in a cyclical manner to build up a multilayered structure of desired thickness and composition.

The interactions holding the layers together are not limited to electrostatic forces; other mechanisms such as hydrogen bonding, coordination chemistry, and van der Waals forces can also be utilized. nih.gov This versatility allows for the incorporation of a wide range of materials alongside La₂O₃ nanoparticles, including polymers, enzymes, quantum dots, and other metal oxides, to create multifunctional composite films. nih.gov The precise control over the thickness and composition of each layer enables the fine-tuning of the final nanostructure's optical, electronic, and catalytic properties.

Doping and Alloying Strategies for Modified this compound

Doping, the intentional introduction of impurity elements into a material, is a powerful strategy to modify the intrinsic properties of this compound. By incorporating different metal ions into the La₂O₃ crystal lattice, it is possible to enhance or introduce new electronic, optical, and magnetic functionalities.